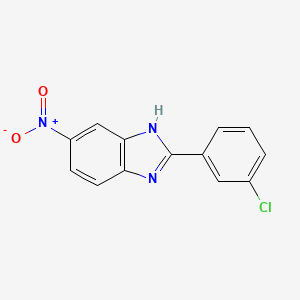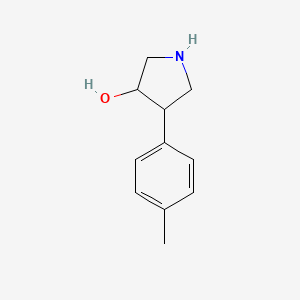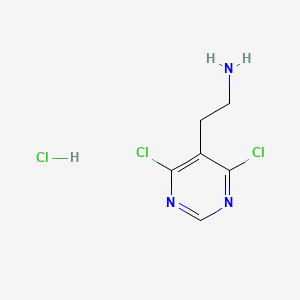
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl3N3 and a molecular weight of 228.5 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology. The compound is characterized by its pyrimidine ring structure, which is substituted with chlorine atoms at the 4 and 6 positions, and an ethanamine group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst such as boric acid . The reaction is carried out under reflux conditions, followed by cooling and vacuum distillation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding aldehydes or acids.
Condensation Reactions: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Condensation: Catalysts like p-toluenesulfonic acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation can produce pyrimidine carboxylic acids.
Scientific Research Applications
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of nitric oxide production in immune cells.
Medicine: Explored for its antiviral properties, particularly against herpes and pox viruses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of certain viruses by preventing the assembly of viral proteins into new virions . Additionally, it can inhibit nitric oxide production in immune cells, which may have implications for its use as an anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: Similar in structure but with an aldehyde group instead of an ethanamine group.
2-Amino-4,6-dichloropyrimidine: Lacks the ethanamine group but shares the pyrimidine core structure.
Uniqueness
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. Its ability to inhibit viral replication and nitric oxide production sets it apart from other similar compounds.
Properties
Molecular Formula |
C6H8Cl3N3 |
|---|---|
Molecular Weight |
228.5 g/mol |
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H7Cl2N3.ClH/c7-5-4(1-2-9)6(8)11-3-10-5;/h3H,1-2,9H2;1H |
InChI Key |
WDDAYBKBGHDSHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CCN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


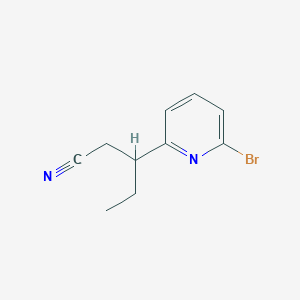
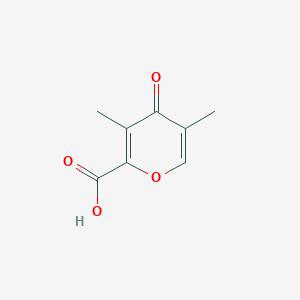
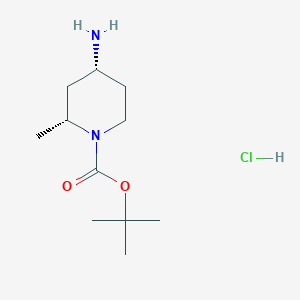

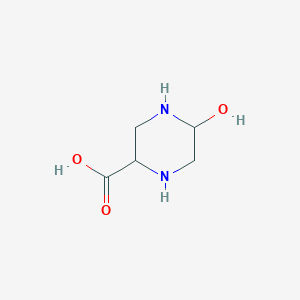
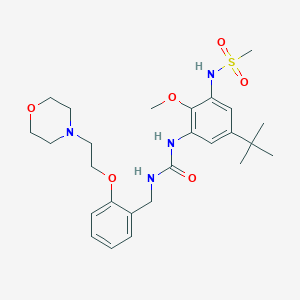

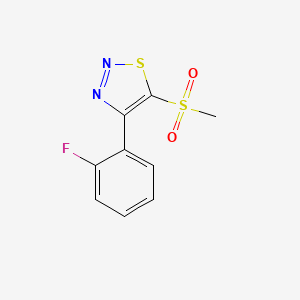
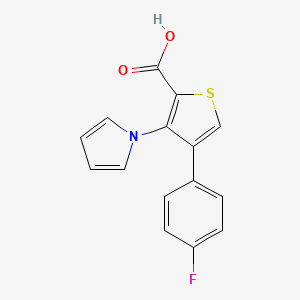
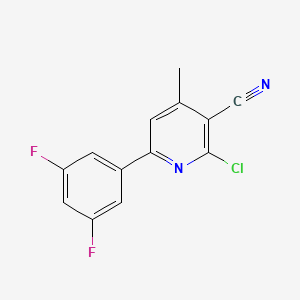
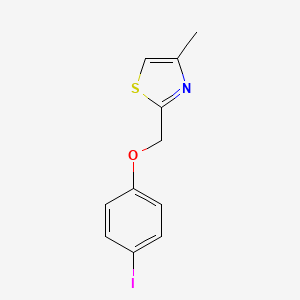
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)
